6-Bromo-2-chloroquinoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

Research requiring sequential functionalization of quinoline scaffolds fails with mono-halogenated analogs. 6-Bromo-2-chloroquinoline provides two electronically differentiated halogens for controlled cross-coupling. - **Selective amination**: Buchwald-Hartwig at C6 (up to 95% yield) leaves C2-Cl intact for subsequent diversification. - **SAR-driven output**: Enables 6-heterocyclic 2-aminoquinolines with 6-10x improved Tec SH3 domain binding (Kd 9-22 μM) vs. lead. - **API relevance**: Key intermediate toward (αS,βR)-Bedaquiline (anti-TB agent). Stocked in research quantities; same-day dispatch for GMP-intermediate programs.

Molecular Formula C9H5BrClN
Molecular Weight 242.50 g/mol
CAS No. 1810-71-5
Cat. No. B023617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloroquinoline
CAS1810-71-5
Synonyms2-Chloro-6-bromoquinoline
Molecular FormulaC9H5BrClN
Molecular Weight242.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Cl)C=C1Br
InChIInChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
InChIKeyYXRDWUJAJLDABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloroquinoline Sourcing & Specification


6-Bromo-2-chloroquinoline is a dihalogenated quinoline heterocycle (C9H5BrClN, MW 242.50) characterized by the presence of an aryl bromide at the 6-position and an activated heteroaryl chloride at the 2-position. This specific substitution pattern establishes it as a versatile, dual-functionalized scaffold for sequential cross-coupling reactions in organic synthesis and medicinal chemistry [1]. It is utilized as a key intermediate for the synthesis of complex molecules, including ligands targeting protein-protein interaction domains and precursors to pharmaceutical agents [2].

Why 6-Bromo-2-chloroquinoline Cannot Be Replaced


Generic substitution of 6-Bromo-2-chloroquinoline with mono-halogenated analogs (e.g., 6-bromoquinoline or 2-chloroquinoline) is not feasible for applications requiring orthogonal, sequential functionalization. The combination of a C6-bromo and a C2-chloro substituent enables a defined reaction sequence that cannot be replicated with a single halogen atom. The reactivity of the aryl bromide at C6 and the heteroaryl chloride at C2 are sufficiently differentiated to allow for selective Buchwald-Hartwig amination at the 6-position in the presence of the 2-chloro group [1]. This controlled, sequential modification pathway is critical for building molecular complexity in a predictable manner, a capability that mono-halogenated alternatives lack. Furthermore, the substitution pattern directly influences the binding properties of the resulting derivatives; replacing it would compromise the structure-activity relationships (SAR) established for target engagement, such as the improved affinity observed for the Tec SH3 domain [1].

6-Bromo-2-chloroquinoline Reactivity & Performance


Orthogonal Amination Selectivity vs. Iodo-Analog

In a direct head-to-head comparison of orthogonal amination selectivity, 6-bromo-2-chloroquinoline (7) demonstrates superior selectivity for the 6-position compared to its 6-iodo-2-chloro analog (22). When reacted with a model cyclic amine, the bromo compound (7) provided a higher yield of the 6-aminated product, while the more reactive iodo compound (22) exhibited reduced selectivity [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Microwave-Enhanced Amination Yields

The yield of the 6-amination reaction on 6-bromo-2-chloroquinoline is highly sensitive to reaction conditions. A comparative study demonstrated that switching from conventional thermal heating in toluene to microwave irradiation in benzotrifluoride (C6H5CF3) can significantly improve product yields for various amine substrates [1].

Organic Synthesis Microwave Chemistry Process Chemistry

SH3 Domain Binding Affinity Improvement

Derivatization of 6-bromo-2-chloroquinoline to 6-heterocyclic substituted 2-aminoquinolines (ligands 5a and 5f) resulted in a substantial increase in binding affinity for the Tec Src Homology 3 (SH3) domain, a target for therapeutic development [1].

Medicinal Chemistry Chemical Biology Drug Discovery

6-Bromo-2-chloroquinoline Research & Industrial Applications


SH3 Domain Ligand Synthesis for Chemical Biology

6-Bromo-2-chloroquinoline is the proven starting material for synthesizing a series of 6-heterocyclic substituted 2-aminoquinolines. These derivatives exhibit a 6- to 10-fold improvement in binding affinity (Kd = 9–22 μM) for the Tec SH3 domain over the lead compound, 2-aminoquinoline (Kd = 125 μM) [1]. This scaffold is therefore prioritized for research programs developing non-peptide, small-molecule modulators of SH3 domain-mediated protein-protein interactions.

Orthogonal Functionalization in Medicinal Chemistry

The compound's orthogonal halides (C6-Br and C2-Cl) are essential for executing controlled, sequential cross-coupling reactions. A selective Buchwald-Hartwig amination at the C6 position can be achieved in the presence of the C2 chloride, with yields reaching up to 95% under optimized conditions (e.g., with specific amines under thermal or microwave irradiation) [1]. This allows for the systematic and efficient construction of diverse compound libraries for structure-activity relationship (SAR) studies, a task unachievable with mono-halogenated quinoline analogs.

Intermediate for Bedaquiline-Class Antimycobacterials

Derivatives of 6-bromo-2-chloroquinoline, specifically 3-benzyl-6-bromo-2-chloroquinoline (CAS 654655-68-2), are established intermediates in the synthetic route toward (αS,βR)-Bedaquiline (B119540), a diarylquinoline antimycobacterial agent [2]. This application underscores the compound's strategic importance in the pharmaceutical supply chain for producing advanced intermediates and APIs targeting tuberculosis and other mycobacterial infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.